![molecular formula C6H2Br2S2 B1267057 3,4-Dibromothieno[2,3-b]thiophene CAS No. 53255-78-0](/img/structure/B1267057.png)
3,4-Dibromothieno[2,3-b]thiophene
Overview
Description
3,4-Dibromothieno[2,3-b]thiophene is a chemical compound with the molecular formula C6H2Br2S2 and a molecular weight of 298.01 . It is a solid at 20°C and is sensitive to light, air, and heat . This compound is a derivative of thienothiophene, an annulated ring of two thiophene rings, which is known for its stable and electron-rich structure .
Molecular Structure Analysis
The molecular structure of 3,4-Dibromothieno[2,3-b]thiophene is characterized by two bromine atoms and two sulfur atoms in its structure . The exact structural details are not available in the search results.Physical And Chemical Properties Analysis
3,4-Dibromothieno[2,3-b]thiophene is a solid at 20°C and has a molecular weight of 298.01 . It is sensitive to light, air, and heat .Scientific Research Applications
Pharmaceutical Applications
Thienothiophenes, including 3,4-Dibromothieno[2,3-b]thiophene, have been found to have potential in the pharmaceutical industry . They have shown various biological activities, making them attractive candidates for the development of new drugs .
Optoelectronic Properties
Thienothiophenes are known for their impressive optoelectronic properties . They can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .
Semiconductors
Thienothiophenes can be used in the production of semiconductors . Their stable and electron-rich structure makes them suitable for this application .
Solar Cells
The unique properties of thienothiophenes make them useful in the development of solar cells . They can contribute to the efficiency and effectiveness of these devices .
Organic Field Effect Transistors (OFETs)
Thienothiophenes have applications in the creation of organic field effect transistors (OFETs) . Their planar system and stable structure can enhance the performance of these transistors .
Electroluminescents
Thienothiophenes can be used in the production of electroluminescents . These are materials that emit light in response to an electric current or a strong electric field .
Safety and Hazards
Future Directions
Thienothiophenes, including 3,4-Dibromothieno[2,3-b]thiophene, have attracted significant attention due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .
Mechanism of Action
Target of Action
It’s known to be used in proteomics research , suggesting it may interact with proteins or other biological molecules.
Mode of Action
A related compound, tt-5-p, has been reported to undergo self-oligomerization in cells upon light irradiation . This process could potentially influence the interaction of 3,4-Dibromothieno[2,3-b]thiophene with its targets.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4-Dibromothieno[2,3-b]thiophene is currently unavailable . Its solid state and sensitivity to light, air, and heat suggest that these factors could influence its bioavailability.
Result of Action
The related compound tt-5-p has been shown to induce cell apoptosis upon light irradiation . This suggests that 3,4-Dibromothieno[2,3-b]thiophene might have similar effects under certain conditions.
Action Environment
3,4-Dibromothieno[2,3-b]thiophene is sensitive to light, air, and heat . Therefore, these environmental factors could potentially influence its action, efficacy, and stability. It’s recommended to store the compound under inert gas at temperatures below 0°C .
properties
IUPAC Name |
3,4-dibromothieno[2,3-b]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2S2/c7-3-1-9-6-5(3)4(8)2-10-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGQRBSPOFSLQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)SC=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201371 | |
Record name | Thieno(2,3-b)thiophene, 3,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromothieno[2,3-b]thiophene | |
CAS RN |
53255-78-0 | |
Record name | Thieno(2,3-b)thiophene, 3,4-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053255780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thieno(2,3-b)thiophene, 3,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dibromothieno[2,3-b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 3,4-dibromothieno[2,3-b]thiophene in organic synthesis?
A1: 3,4-Dibromothieno[2,3-b]thiophene serves as a valuable precursor for synthesizing polyfunctionalized thiophenes and enediynes. This is achieved through its reaction with butyllithium (BuLi), which facilitates bromine-lithium exchange, leading to the formation of 3,4-dilithiated thieno[2,3-b]thiophene. [] This dilithiated intermediate can then undergo various reactions with electrophiles to introduce desired functionalities. Furthermore, under specific conditions, a novel tandem ring-opening process can occur, resulting in the formation of polyfunctionalized enediynes. []
Q2: How does the structure of 3,4-dibromothieno[2,3-b]thiophene enable this reactivity?
A2: The two bromine atoms in the 3 and 4 positions of the thieno[2,3-b]thiophene core are susceptible to lithium-halogen exchange reactions. This is due to the relatively weaker carbon-bromine bond compared to carbon-hydrogen bonds, making these positions prone to attack by strong bases like BuLi. The resulting dilithiated species exhibits enhanced reactivity due to the presence of two carbon-lithium bonds, enabling the formation of new carbon-carbon bonds with electrophiles. Additionally, the specific arrangement of the thienothiophene core influences the ring-opening process, leading to the formation of enediynes. []
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